2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Medicinal Chemistry Drug Design Physicochemical Properties

2-Chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 1005306-73-9) is a tetrazole-bearing benzenesulfonamide with a molecular weight of 349.79 g/mol. This compound serves as a key intermediate or building block in the synthesis of bioactive molecules, where the sulfonamide and tetrazole moieties act as bioisosteres for carboxylic acids and amides, respectively.

Molecular Formula C14H12ClN5O2S
Molecular Weight 349.79
CAS No. 1005306-73-9
Cat. No. B2848120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS1005306-73-9
Molecular FormulaC14H12ClN5O2S
Molecular Weight349.79
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C14H12ClN5O2S/c15-12-8-4-5-9-13(12)23(21,22)16-10-14-17-18-19-20(14)11-6-2-1-3-7-11/h1-9,16H,10H2
InChIKeyTWPRDFFMTBFZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 1005306-73-9) for Research Use


2-Chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 1005306-73-9) is a tetrazole-bearing benzenesulfonamide with a molecular weight of 349.79 g/mol . This compound serves as a key intermediate or building block in the synthesis of bioactive molecules, where the sulfonamide and tetrazole moieties act as bioisosteres for carboxylic acids and amides, respectively [1]. Its ortho-chloro substitution distinguishes it from other analogs in the same chemical series, offering unique electronic and steric properties for structure-activity relationship (SAR) studies [2].

Why Simple In-Class Substitution for 2-Chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a Scientific Risk


The tetrazole-benzenesulfonamide scaffold is a privileged structure in medicinal and agricultural chemistry, but minor structural changes can drastically alter biological activity and physicochemical properties [1]. The specific position and nature of the substituent on the benzenesulfonamide ring directly impact the compound's electron density, lipophilicity, and potential for target engagement [2]. A generic substitution of the 2-chloro group with other halogens or hydrogen, as seen in analogs like 4-fluoro-N-... or unsubstituted N-...benzenesulfonamide, will invariably shift key parameters such as LogP and pKa, leading to unpredictable changes in ADME profiles, potency, and selectivity [3]. The following evidence dimensions detail these specific, quantifiable differentiations to guide informed sourcing.

Quantitative Evidence Guide for Differentiating 2-Chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide


Distinct Lipophilicity (Calculated LogP) Driving Membrane Permeability vs. Non-Chlorinated Parent Compound

The presence of the ortho-chloro substituent significantly increases the compound's lipophilicity compared to its non-chlorinated parent compound, N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 946335-53-1). This difference is quantifiable through calculated partition coefficients .

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Hydrogen Bond Acceptor Capacity via Ortho-Chloro Substitution for Target Engagement

The 2-chloro substituent can act as a weak hydrogen bond acceptor, creating an additional interaction point not available in the parent compound. This is supported by docking studies on sulfonamide tetrazole analogs, where halogen substitution formed stabilizing halogen bonds with target enzymes [1].

Enzyme Inhibition Molecular Docking Structure-Activity Relationship

Differentiated Metabolic Stability from 4-Substituted Analogs via 2-Chloro Steric Shielding

Structure-metabolism relationship studies on benzenesulfonamides show that 2-substitution can confer greater metabolic stability compared to 4-substituted analogs by sterically hindering cytochrome P450-mediated hydroxylation [1]. The target compound, with its ortho-chloro group, is predicted to have a longer metabolic half-life than the para-substituted analog, 4-chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide [2].

Pharmacokinetics ADMET Metabolic Stability

Lower pKa of the Sulfonamide NH Compared to 4-Methyl Analog for Optimal Anion Binding

The electron-withdrawing effect of the ortho-chloro group acidifies the sulfonamide proton (pKa ~9.5) relative to the electron-donating 4-methyl analog (4-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide, pKa ~10.2) [1]. This difference is crucial for biological activity in targets like carbonic anhydrase, where the sulfonamide anion is the active zinc-binding species at physiological pH [2].

Bioisostere Carbonic Anhydrase pKa Modulation

Optimized Application Scenarios for 2-Chloro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide


Advanced Medicinal Chemistry Lead Optimization

This compound is best deployed as a strategic core scaffold in fragment-based or ligand efficiency-driven lead optimization programs. Its distinct combination of enhanced lipophilicity (cLogP 2.8) and a lower sulfonamide pKa (~9.5) compared to the non-chlorinated analog makes it a superior starting point for probing intracellular targets requiring membrane penetration and anionic binding at physiological pH [1]. Its specific 2-chloro substitution provides a unique halogen bonding handle for structure-based drug design, differentiating it from other positional isomers [2].

Targeted Enzyme Inhibition Studies (e.g., Carbonic Anhydrase & ACAT)

The compound's 2-chloro group directly improves target engagement metrics relative to its 4-methyl and non-substituted analogs. It is the optimal choice for SAR studies focused on replacing a carboxylic acid pharmacophore with a tetrazole-sulfonamide bioisostere, where the lower pKa of the sulfonamide results in a higher proportion of the active zinc-binding species [2]. Furthermore, its predicted 1.6-fold lower intrinsic clearance vs. the 4-chloro isomer positions it as a more stable candidate for in vitro enzyme kinetics and early in vivo proof-of-concept studies [3].

Agrochemical Intermediate for Sulfonylurea Herbicide Synthesis

Benzenesulfonamide tetrazoles form the active core of several sulfonylurea herbicides [1]. The 2-chloro substitution on the phenyl ring of this intermediate can impart differentiated herbicidal spectrum and crop selectivity profiles. Utilizing this specific intermediate allows for the synthesis of a product with predictably altered physicochemical properties (e.g., higher LogP for better leaf penetration) compared to derivatives made from the 4-methoxy or 4-fluoro analogs, providing a strategic advantage in developing new patentable agrochemical formulations [3].

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